molecular formula C21H21FN4O4S B10982463 methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10982463
M. Wt: 444.5 g/mol
InChI Key: MSKAYKGMRBNCGK-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 5 and a methyl group at position 3. The amino group at position 2 of the thiazole is linked via a 4-oxobutanoyl chain to an 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole moiety. This structure combines a thiazole ring (a sulfur- and nitrogen-containing heterocycle) with a pyridoindole scaffold, a bicyclic system known for its pharmacological relevance in modulating receptor activity . The fluorine atom at position 8 of the pyridoindole enhances metabolic stability and binding affinity, while the methyl carboxylate group on the thiazole improves solubility and bioavailability .

Properties

Molecular Formula

C21H21FN4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-[[4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H21FN4O4S/c1-11-19(20(29)30-2)31-21(23-11)25-17(27)5-6-18(28)26-8-7-16-14(10-26)13-9-12(22)3-4-15(13)24-16/h3-4,9,24H,5-8,10H2,1-2H3,(H,23,25,27)

InChI Key

MSKAYKGMRBNCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyridine moieties. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

(8-(Trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (Compound 22)

This compound shares the pyrido[4,3-b]indole core but replaces the thiazole-carboxylate group with a trifluoromethyl-substituted pyrazole. The trifluoromethoxy group at position 8 increases lipophilicity compared to the fluorine substituent in the target compound. Biological studies indicate moderate affinity for muscarinic receptors, but its selectivity profile is less defined .

6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives (Compound 33)

This derivative retains the pyridoindole scaffold but lacks the thiazole-carboxylate moiety. Instead, it incorporates a trifluoromethylpyrazole group.

Thiazole-Based Analogues

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

This compound shares the 4-methyl-thiazole-5-carboxylate group but replaces the pyridoindole with a 4-chlorophenyl-pyrazole moiety. The ethyl ester (vs. methyl ester) slightly reduces solubility, while the chlorophenyl group enhances hydrophobic interactions in receptor binding .

JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone)

This compound features a thiazole linked to an indole via a piperazine-azetidine spacer. Unlike the target compound, it lacks the pyridoindole system but demonstrates high affinity for kinase targets due to its extended π-π interactions .

Functional Group Variations

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

This derivative replaces the pyridoindole with a triazole-pyrazole system. The dual fluorophenyl groups enhance selectivity for antimicrobial targets but reduce central nervous system penetration compared to the pyridoindole-containing target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (LogP) Receptor Affinity (Ki, nM) Key Applications
Target Compound Pyridoindole + Thiazole 8-Fluoro, 4-methyl-thiazole-5-carboxylate, 4-oxobutanoyl linker 2.1 (predicted) Not reported CNS-targeted therapies (hypothetical)
(8-(Trifluoromethoxy)-pyridoindol-2-yl)-(5-(trifluoromethyl)-pyrazol-3-yl)methanone (22) Pyridoindole + Pyrazole 8-Trifluoromethoxy, 5-trifluoromethylpyrazole 3.5 M1: 12 ± 2; M4: 8 ± 1 Muscarinic receptor modulation
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole + Pyrazole 4-Chlorophenyl, 4-fluorophenyl, ethyl carboxylate 2.8 Not reported Antimicrobial
JNJ-42226314 Indole + Thiazole 4-Fluorophenyl, piperazine-azetidine linker 1.9 Kinase X: 0.5 ± 0.1 Oncology

Key Research Findings

  • Synthetic Accessibility: The target compound’s 4-oxobutanoyl linker simplifies modular synthesis compared to triazole-containing analogues, which require click chemistry .
  • Fluorine Impact: The 8-fluoro substituent on the pyridoindole improves metabolic stability over non-fluorinated analogues (e.g., compound 33 in ) .
  • Thiazole vs. Pyrazole : Thiazole-based compounds generally exhibit higher aqueous solubility than pyrazole derivatives due to the carboxylate group .

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